molecular formula C10H11FN2O B581487 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde CAS No. 1228666-44-1

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Cat. No.: B581487
CAS No.: 1228666-44-1
M. Wt: 194.209
InChI Key: QRFXSOBPZHNTNH-UHFFFAOYSA-N
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Description

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde is a fluorinated heterocyclic compound with the molecular formula C10H11FN2O It is a derivative of isonicotinaldehyde, featuring a fluorine atom at the 2-position and a pyrrolidine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with isonicotinaldehyde and pyrrolidine.

    Pyrrolidine Substitution: The pyrrolidine ring is introduced at the 6-position through nucleophilic substitution reactions, often using pyrrolidine and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid.

    Reduction: 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(pyrrolidin-1-yl)-3-(trimethylsilyl)ethynyl)pyridine
  • 2-Fluoro-6-(pyrrolidin-1-yl)-4-(trimethylsilyl)ethynyl)pyridine
  • 2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the pyrrolidine ring enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-6-pyrrolidin-1-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-5-8(7-14)6-10(12-9)13-3-1-2-4-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFXSOBPZHNTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673563
Record name 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-44-1
Record name 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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